
azido-FTY720
Overview
Description
Azido-FTY720 (CAS 881914-35-8) is a photoreactive derivative of FTY720 (fingolimod), a sphingosine-1-phosphate (S1P) receptor modulator originally derived from the fungal metabolite ISP-1 . FTY720 is phosphorylated in vivo to FTY720-phosphate (FTY720-P), which acts as a potent agonist at four S1P receptor subtypes (S1P1, S1P3, S1P4, S1P5), leading to receptor internalization and sequestration of lymphocytes in lymphoid organs . This compound retains the core structure of FTY720 but incorporates an azide group, enabling photoaffinity labeling to map receptor-ligand interactions . This modification makes it a critical tool for studying S1P receptor pharmacology, though it lacks therapeutic use due to its reactive azide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azido-FTY720 involves the introduction of an azide group into the FTY720 molecule. This can be achieved through a series of chemical reactions, typically starting with the parent compound FTY720. The azide group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the FTY720 molecule is replaced by an azide ion. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Azido-FTY720 undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)
Common Reagents and Conditions
CuAAC: Requires copper(I) iodide as a catalyst, an alkyne-containing molecule, and a solvent such as DMSO or acetonitrile.
Major Products
The major products of these reactions are triazole derivatives, which are formed by the cycloaddition of the azide group with the alkyne group. These products are often used in bioconjugation and labeling studies due to their stability and specificity.
Scientific Research Applications
Chemical Applications
Click Chemistry
Azido-FTY720 serves as a valuable reagent in click chemistry, allowing for the synthesis of complex molecules and bioconjugates. The azide group enables it to participate in copper-catalyzed azide-alkyne cycloaddition reactions, which are pivotal for constructing diverse chemical entities.
Biological Applications
Protein-Ligand Interaction Studies
this compound is instrumental in identifying binding sites between FTY720 and its receptors. This is crucial for understanding the molecular mechanisms underlying its biological effects, particularly in immunomodulation and neuroprotection .
Neuroprotective Effects
Research has demonstrated that FTY720 can reduce excitotoxic neuronal death and modulate neuroinflammation. In vivo studies using rat models have shown that FTY720 administration significantly decreases neuronal loss and microgliosis following excitotoxic injury .
Medical Applications
Immunomodulation
this compound is being investigated for its potential therapeutic effects in autoimmune diseases such as multiple sclerosis. It functions by reducing peripheral lymphocyte counts, thereby modulating immune responses .
Cancer Therapy
Studies indicate that FTY720 can induce cell death in various cancer cell lines, suggesting its potential as an anti-cancer agent. This mechanism involves rapid phosphatidylserine externalization, a marker of apoptosis .
Data Tables
Case Study 1: Neuroprotection
In a study investigating the neuroprotective effects of FTY720, researchers administered the compound to rat models subjected to kainic acid-induced excitotoxicity. Results indicated that FTY720 significantly reduced neuronal loss in the CA3 region of the hippocampus and decreased microglial activation at the lesion site. This suggests a protective role against neuroinflammation and excitotoxicity .
Case Study 2: Immunomodulation
A study focused on the effects of FTY720 on dendritic cells (DCs) revealed that it induces anergy and suppresses nitric oxide production upon LPS activation. This modulation affects DC maturation and function, indicating potential therapeutic implications for inflammatory diseases .
Mechanism of Action
Azido-FTY720 exerts its effects by binding to sphingosine-1-phosphate (S1P) receptors, particularly S1P1, S1P3, S1P4, and S1P5. Upon binding, it modulates the signaling pathways associated with these receptors, leading to altered lymphocyte trafficking and immune responses. The azide group allows for photoactivation, enabling researchers to study the binding interactions in real-time and under controlled conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azido-FTY720 belongs to a family of FTY720 derivatives designed for diverse applications. Key analogs and their distinctions are summarized below:
Table 1: Structural and Functional Comparison of this compound with Related Compounds
Mechanistic Differences
- This compound vs. FTY720: While FTY720 is a prodrug requiring phosphorylation for activity, this compound is non-phosphorylatable due to structural constraints. Its azide group allows covalent binding to S1P receptors upon UV exposure, enabling precise localization of binding sites .
- This compound vs. FTY720-Phosphate : FTY720-P is the active therapeutic agent, whereas this compound serves as a research tool. The phosphate group in FTY720-P is critical for receptor agonism, while the azide in this compound facilitates crosslinking for biochemical assays .
- FTY720-Mitoxy and FTY720-C2 : These analogs are optimized for subcellular targeting (mitochondria) or improved membrane permeability, respectively, unlike this compound, which prioritizes receptor interaction mapping .
Biological Activity
Azido-FTY720, a derivative of FTY720 (fingolimod), has garnered attention due to its unique properties and potential therapeutic applications. FTY720 is primarily known as a sphingosine-1-phosphate (S1P) receptor modulator used in the treatment of multiple sclerosis, but this compound presents distinct biological activities that merit further investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and implications for therapeutic use.
This compound operates through several mechanisms, primarily influencing immune responses and neuroprotection. The compound is known to modulate S1P receptors, which play critical roles in lymphocyte egress and immune cell trafficking.
- S1P Receptor Modulation : this compound is phosphorylated in vivo to produce an active form that acts as a non-selective agonist at S1P receptors, particularly affecting lymphocyte migration and activation .
- Neuroprotective Effects : Studies indicate that this compound can protect neurons from excitotoxicity. In vitro experiments have demonstrated its ability to reduce neuronal death induced by NMDA or amyloid beta oligomers .
- Anti-inflammatory Properties : The compound has shown potential in modulating microglial activation and reducing pro-inflammatory cytokine production, thereby shifting the microglial phenotype towards a neuroprotective state .
Neuroprotective Studies
A significant body of research highlights the neuroprotective effects of this compound. For instance, in an animal model using kainic acid to induce excitotoxicity, this compound administration resulted in decreased neuronal loss in the hippocampus and reduced microgliosis at the injury site .
Study Type | Model Used | Key Findings |
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In Vivo | Kainic Acid-induced Injury | Reduced neuronal loss; decreased microglial activation |
In Vitro | Neuronal Cultures | Counteracted NMDA-induced neuronal death |
In Vivo | Multiple Sclerosis Model | Reduced clinical signs and inflammation |
Immune Response Modulation
This compound's impact on dendritic cells (DCs) has also been explored. Research indicates that it can induce anergy in both immature and mature DCs upon LPS activation, leading to down-regulation of pro-inflammatory cytokines such as IL-6 and TNF-α . This modulation suggests potential applications in treating autoimmune conditions.
Cell Type | Treatment | Observed Effects |
---|---|---|
Bone Marrow-Derived DCs | This compound + LPS | Decreased maturation markers; reduced cytokine production |
Case Studies and Clinical Implications
Recent studies have suggested that this compound could enhance therapeutic strategies for conditions involving neuroinflammation and neurodegeneration. For example:
- Postoperative Cognitive Dysfunction : In a study examining cognitive function post-surgery, this compound treatment improved memory and reduced microglial activation, indicating its potential in mitigating cognitive decline associated with surgical stress .
- Cancer Therapeutics : this compound has shown promise in inducing cell death in acute myeloid leukemia (AML) cell lines through non-canonical pathways independent of traditional apoptotic mechanisms .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of azido-FTY720 in modulating sphingosine 1-phosphate (S1P) receptor activity?
this compound, a photoreactive analog of FTY720, functions similarly to its parent compound by undergoing phosphorylation via sphingosine kinase to become an active agonist at S1P receptors (S1PRs) . Like FTY720, phosphorylated this compound binds to S1PRs (notably S1P1, S1P3), inducing receptor internalization and subsequent downstream signaling. This mechanism reduces lymphocyte egress from lymphoid tissues, a hallmark of FTY720-mediated immunosuppression . The azide group enables covalent crosslinking to receptor binding sites under UV light, facilitating structural mapping .
Q. How does this compound differ structurally and functionally from FTY720?
this compound incorporates a photoreactive azide group, allowing it to covalently bind to S1PRs upon UV exposure, unlike FTY720 . This modification does not impede phosphorylation or receptor agonism but enhances utility in receptor localization studies. Functionally, both compounds exhibit similar immunosuppressive effects via S1PR modulation, but this compound’s photoreactivity makes it uniquely suited for identifying receptor-ligand interaction sites .
Q. What are the primary applications of this compound in experimental immunology?
this compound is used to:
- Map S1PR binding sites via photoaffinity labeling .
- Study lymphocyte trafficking dynamics in autoimmune models (e.g., multiple sclerosis) by mimicking FTY720’s redistribution of lymphocytes to lymphoid tissues .
- Investigate S1PR-mediated signaling pathways in endothelial cells, such as eNOS activation .
Advanced Research Questions
Q. What methodological considerations are critical when using this compound to map S1PR binding sites?
Key considerations include:
- Photoactivation parameters : Optimizing UV wavelength and exposure time to minimize nonspecific crosslinking .
- Controls : Using non-phosphorylatable analogs (e.g., FTY720-C2) to distinguish S1PR-dependent binding .
- Validation : Confirming receptor internalization via flow cytometry or immunofluorescence post-treatment .
- Cell type specificity : S1PR expression varies across tissues; endothelial cells (S1P3) and lymphocytes (S1P1) require distinct experimental setups .
Q. How can researchers reconcile contradictory findings on FTY720’s dual role in oligodendrocyte progenitor survival versus differentiation?
FTY720 promotes oligodendrocyte progenitor survival via Akt/ERK activation but inhibits differentiation by disrupting cytoskeletal dynamics . To address this paradox:
- Combination therapies : Co-administer neurotrophin-3 (NT-3) to enhance differentiation while retaining survival benefits .
- Temporal dosing : Short-term exposure may favor survival, while pulsed dosing could mitigate differentiation blockade.
- Model selection : Use in vitro differentiation assays (e.g., OPC culture with NT-3) alongside in vivo demyelination models to contextualize effects .
Q. What experimental models best elucidate this compound’s antimetastatic potential in cancer research?
- Orthotopic models : Implant metastatic cancer cells (e.g., MHCC-97H hepatocellular carcinoma) into immunodeficient mice to study intrahepatic/pulmonary metastasis suppression .
- Dosage optimization : FTY720 exhibits dose-dependent effects; 5–10 mg/kg (i.p.) effectively inhibits Rac/VEGF pathways without hepatotoxicity .
- Mechanistic validation : Combine this compound with Rac inhibitors (e.g., NSC23766) to confirm pathway specificity .
Q. How does this compound’s impact on endothelial function influence its therapeutic profile?
this compound activates S1P3 receptors on endothelial cells, stimulating eNOS-derived NO production, which enhances vasodilation and vascular homeostasis . However, in cancer models, it antagonizes S1P1/3-mediated angiogenesis by disrupting receptor recycling . Researchers must:
- Contextualize dosing : Low doses favor vasodilation (e.g., transplant survival), while high doses inhibit pathologic angiogenesis .
- Monitor vascular endpoints : Use aortic ring assays for vasodilation and Matrigel plug assays for angiogenesis .
Q. Data Contradiction Analysis
Q. Why does FTY720 exhibit both pro-survival and pro-apoptotic effects across different cell types?
- Cell-specific signaling : In oligodendrocytes, FTY720 activates Akt/ERK survival pathways , whereas in myeloma cells, it induces mitochondrial apoptosis via Bax activation and caspase-3 cleavage .
- Receptor bias : S1P1 internalization in lymphocytes reduces egress , while S1P3 agonism in endothelium promotes NO release .
- Dose dependency : Nanomolar concentrations modulate lymphocyte trafficking, while micromolar levels trigger cancer cell apoptosis .
Q. Methodological Tables
Table 1. Key Experimental Parameters for this compound Studies
Table 2. Conflicting Outcomes and Resolutions
Properties
IUPAC Name |
2-amino-2-[2-(3-azido-4-octylphenyl)ethyl]propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O2/c1-2-3-4-5-6-7-8-17-10-9-16(13-18(17)22-23-21)11-12-19(20,14-24)15-25/h9-10,13,24-25H,2-8,11-12,14-15,20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPFGLNTCQQHNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(C=C(C=C1)CCC(CO)(CO)N)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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